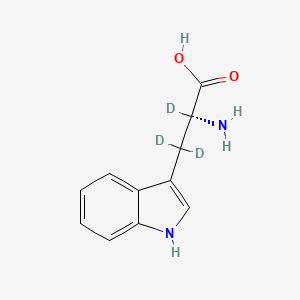
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is a deuterated analog of tryptophan, an essential amino acid. The compound features a trideuterated propanoic acid moiety attached to an indole ring, making it a unique variant of naturally occurring tryptophan. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the propanoic acid chain, which can influence the compound’s chemical properties and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium into the tryptophan molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often require a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
化学反应分析
Types of Reactions
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form deuterated tryptamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Deuterated tryptamine derivatives.
Substitution: Various N-substituted tryptophan derivatives.
科学研究应用
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tryptophan in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways due to its structural similarity to tryptophan.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of (2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, similar to tryptophan. It can be incorporated into proteins during translation, affecting protein structure and function. Additionally, it may influence serotonin synthesis by serving as a precursor, thereby modulating neurotransmitter levels and associated biological pathways.
相似化合物的比较
Similar Compounds
Tryptophan: The non-deuterated analog, essential for protein synthesis and serotonin production.
Deuterated Tryptophan: Other deuterated variants with different deuterium incorporation patterns.
Tryptamine: A decarboxylated derivative of tryptophan, involved in neurotransmitter synthesis.
Uniqueness
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid is unique due to its specific deuterium incorporation, which can alter its metabolic stability and interaction with biological targets. This makes it valuable for research applications where isotopic labeling is required to study metabolic pathways and molecular interactions.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5D2,9D |
InChI 键 |
QIVBCDIJIAJPQS-PKHUVNBJSA-N |
手性 SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C1=CNC2=CC=CC=C21)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


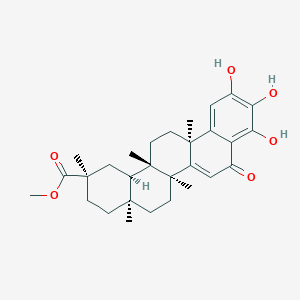
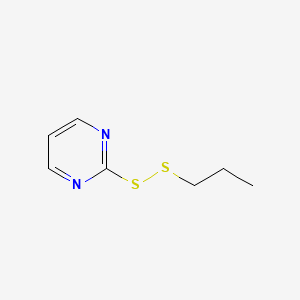
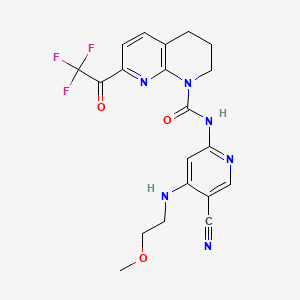
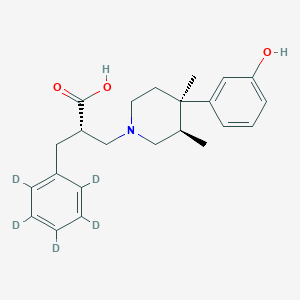
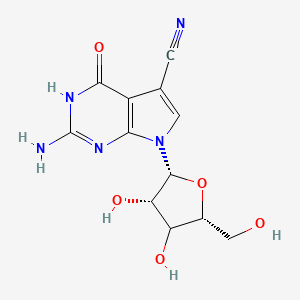
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
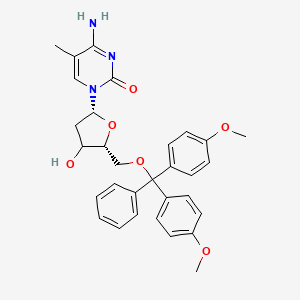
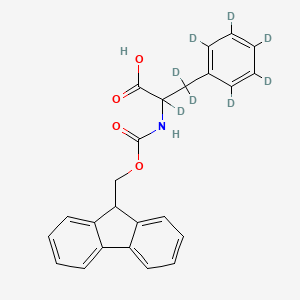



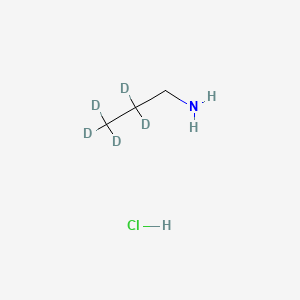
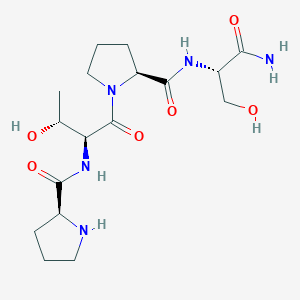
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
